molecular formula C18H22N4O2 B2372989 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one CAS No. 2109241-69-0

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one

Cat. No.: B2372989
CAS No.: 2109241-69-0
M. Wt: 326.4
InChI Key: AXMBYWXFIHIFGR-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one is a complex organic compound. This molecule, notable for its multifunctional structure, is a unique combination of triazole and azabicyclo motifs linked through a phenoxypropanone moiety.

Scientific Research Applications

Chemistry

  • Synthetic Organic Chemistry: Used as an intermediate for further complex molecule synthesis.

  • Catalysis Studies: Acts as a ligand in catalytic reactions.

Biology

  • Biological Probes: To investigate biochemical pathways.

  • Binding Studies: Interacts with specific enzymes or receptors for structural studies.

Medicine

  • Pharmaceutical Development: Potentially used in drug discovery due to its complex structure.

Industry

  • Material Science: As a component in the synthesis of novel materials.

  • Agrochemicals: Potential use in the development of new agricultural chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one involves several key steps:

  • Construction of the azabicyclo[3.2.1]octane scaffold: This step typically involves [4+2] cycloaddition reactions.

  • Formation of the triazole ring: Using click chemistry, typically via the Huisgen 1,3-dipolar cycloaddition reaction of alkynes and azides.

  • Attachment of the phenoxypropanone moiety: Via etherification or esterification reactions under specific conditions like base or acid catalysis.

Industrial Production Methods

Industrial production may involve continuous flow methods to enhance efficiency and yield. Typical conditions might include controlled temperatures, pressures, and the use of catalysts to expedite the chemical processes.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: Conversion of alcohol groups to carbonyls.

  • Reduction: Potential reduction of carbonyl groups to alcohols.

  • Substitution: The triazole or phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)

  • Reduction: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)

  • Substitution: Halides (for nucleophilic substitution), acids or bases as catalysts.

Major Products Formed

  • Oxidation: Ketones or aldehydes from the corresponding alcohols.

  • Reduction: Primary or secondary alcohols from the reduction of carbonyl compounds.

  • Substitution: New compounds where the original groups have been replaced.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interaction with biochemical targets such as enzymes and receptors. Its triazole ring is known for strong binding properties, often targeting active sites of enzymes or receptor proteins. The azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone: Similar triazole structure but differs in the main scaffold.

  • 8-Azabicyclo[3.2.1]octane-3-carboxylate derivatives: Similar bicyclic structure, differing functional groups.

Uniqueness

The uniqueness of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[32

Properties

IUPAC Name

2-phenoxy-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(24-17-5-3-2-4-6-17)18(23)21-14-7-8-15(21)12-16(11-14)22-19-9-10-20-22/h2-6,9-10,13-16H,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMBYWXFIHIFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)N3N=CC=N3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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